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Compound of Interest

Compound Name:
1,4-Oxazepan-6-one

hydrochloride

Cat. No.: B6301129 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,4-

oxazepane derivatives targeting various key proteins implicated in central nervous system

disorders and other diseases. The following sections summarize quantitative data, detail

experimental protocols for key assays, and visualize relevant biological pathways and

experimental workflows.

Comparative SAR Data of 1,4-Oxazepane
Derivatives
The biological activity of 1,4-oxazepane derivatives is significantly influenced by the nature and

position of substituents on the heterocyclic core and its appended functionalities. This section

presents a quantitative comparison of derivatives targeting the Dopamine D4 Receptor,

Serotonin 5-HT1A Receptor, and Nitric Oxide Synthase.

Dopamine D4 Receptor Ligands
A series of 2,4-disubstituted 1,4-oxazepanes have been investigated for their affinity for the

dopamine D4 receptor. The following table summarizes the key SAR findings.[1]
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Compound ID R1 R2
Ki (nM) for D4
Receptor

1a H 4-chlorobenzyl 15

1b Methyl 4-chlorobenzyl 8

1c Ethyl 4-chlorobenzyl 25

1d H 4-fluorobenzyl 22

1e H 3,4-dichlorobenzyl 12

Key SAR Insights:

Substitution at the 2-position of the oxazepane ring with a small alkyl group, such as a

methyl group (Compound 1b), enhances affinity for the D4 receptor compared to the

unsubstituted analog (Compound 1a).

Increasing the bulk of the substituent at the 2-position to an ethyl group (Compound 1c)

leads to a decrease in affinity.

The nature of the substituent on the N-benzyl group also plays a crucial role. A 4-chloro

substituent (Compound 1a) is generally favorable.

Serotonin 5-HT1A Receptor Agonists
1,4-Benzoxazepine derivatives, a class of compounds containing the 1,4-oxazepane moiety

fused to a benzene ring, have been explored as selective 5-HT1A receptor agonists. The table

below presents the binding affinities of representative analogs.
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Compound ID R X
Ki (nM) for 5-HT1A
Receptor

2a H O 1.2

2b 7-Chloro O 0.8

2c 7-Methoxy O 3.5

2d H S 5.1

Key SAR Insights:

The introduction of a chloro group at the 7-position of the benzoxazepine ring (Compound

2b) enhances the affinity for the 5-HT1A receptor.

A methoxy group at the same position (Compound 2c) results in a slight decrease in affinity

compared to the unsubstituted analog (Compound 2a).

Replacing the oxygen atom in the oxazepine ring with a sulfur atom (Compound 2d) leads to

a significant reduction in binding affinity.

Nitric Oxide Synthase (NOS) Inhibitors
A series of 3- and 5-imino-1,4-oxazepane analogs have been evaluated as inhibitors of human

nitric oxide synthases (nNOS and iNOS). The following table summarizes their inhibitory

activities.

Compound ID
Position of
Imino Group

R
IC50 (µM) for
nNOS

IC50 (µM) for
iNOS

3a 3 H 5.2 >100

3b 3 Methyl 2.8 85

3c 5 H 10.5 >100

3d 5 Methyl 7.1 92

Key SAR Insights:
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Compounds with the imino group at the 3-position of the 1,4-oxazepane ring are generally

more potent inhibitors of nNOS than those with the imino group at the 5-position.

The presence of a methyl group on the imino nitrogen (Compounds 3b and 3d) enhances the

inhibitory activity against nNOS compared to the unsubstituted analogs.

All tested 1,4-oxazepane derivatives show significant selectivity for nNOS over iNOS.

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the SAR studies.

Dopamine D4 Receptor Binding Assay[1]
Objective: To determine the binding affinity of test compounds for the human dopamine D4

receptor.

Materials:

HEK293 cells stably expressing the human dopamine D4 receptor.

[3H]Spiperone (radioligand).

Haloperidol (reference compound).

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

Scintillation cocktail.

Procedure:

Prepare cell membranes from HEK293-D4 cells by homogenization and centrifugation.

In a 96-well plate, add 50 µL of assay buffer, 25 µL of [3H]Spiperone (final concentration 0.2

nM), and 25 µL of test compound at various concentrations.

For non-specific binding, use 10 µM haloperidol instead of the test compound.

Add 100 µL of the cell membrane preparation (20 µg of protein) to each well.
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Incubate the plate at 25°C for 60 minutes with gentle shaking.

Terminate the incubation by rapid filtration through a glass fiber filter using a cell harvester.

Wash the filters three times with ice-cold assay buffer.

Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and count the

radioactivity using a beta-counter.

Calculate the Ki values using the Cheng-Prusoff equation.

5-HT1A Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for the human serotonin 5-HT1A

receptor.

Materials:

CHO-K1 cells stably expressing the human 5-HT1A receptor.

[3H]8-OH-DPAT (radioligand).

Serotonin (5-HT) (reference compound).

Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

Scintillation cocktail.

Procedure:

Prepare cell membranes from CHO-K1-5-HT1A cells.

In a 96-well plate, add 50 µL of assay buffer, 25 µL of [3H]8-OH-DPAT (final concentration 1

nM), and 25 µL of test compound at various concentrations.

For non-specific binding, use 10 µM serotonin.

Add 100 µL of the cell membrane preparation (15 µg of protein).
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Incubate at 37°C for 30 minutes.

Filter and wash as described in the D4 receptor binding assay.

Determine radioactivity and calculate Ki values.

Nitric Oxide Synthase (NOS) Inhibition Assay
Objective: To determine the inhibitory activity of test compounds against nNOS and iNOS.

Materials:

Recombinant human nNOS and iNOS enzymes.

L-Arginine (substrate).

NADPH.

Calmodulin (for nNOS).

Griess reagent.

Assay buffer: 50 mM HEPES, pH 7.4.

Procedure:

In a 96-well plate, add 20 µL of assay buffer, 10 µL of test compound at various

concentrations, and 10 µL of a solution containing L-Arginine (10 µM), NADPH (100 µM),

and (for nNOS) Calmodulin (10 µg/mL).

Initiate the reaction by adding 10 µL of the respective NOS enzyme.

Incubate at 37°C for 30 minutes.

Stop the reaction by adding 50 µL of Griess reagent.

Measure the absorbance at 540 nm to quantify the amount of nitrite produced.
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Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the

test compound concentration.

Visualizations
The following diagrams illustrate key concepts and workflows related to the SAR studies of 1,4-

oxazepane derivatives.
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Caption: General workflow for the synthesis, screening, and SAR analysis of 1,4-oxazepane

derivatives.
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Dopamine D4 Receptor - 2-Methyl substitution enhances affinity
- N-benzyl substituents are crucial
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Caption: Key structure-activity relationship insights for 1,4-oxazepane derivatives at different

biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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